(1R,2S,5R)-3-(tert-butoxycarbonyl)-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid (1R,2S,5R)-3-(tert-butoxycarbonyl)-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1283107-67-4
VCID: VC17680760
InChI: InChI=1S/C12H16F3NO4/c1-10(2,3)20-9(19)16-5-11(12(13,14)15)4-6(11)7(16)8(17)18/h6-7H,4-5H2,1-3H3,(H,17,18)/t6-,7-,11-/m0/s1
SMILES:
Molecular Formula: C12H16F3NO4
Molecular Weight: 295.25 g/mol

(1R,2S,5R)-3-(tert-butoxycarbonyl)-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid

CAS No.: 1283107-67-4

Cat. No.: VC17680760

Molecular Formula: C12H16F3NO4

Molecular Weight: 295.25 g/mol

* For research use only. Not for human or veterinary use.

(1R,2S,5R)-3-(tert-butoxycarbonyl)-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid - 1283107-67-4

Specification

CAS No. 1283107-67-4
Molecular Formula C12H16F3NO4
Molecular Weight 295.25 g/mol
IUPAC Name (1R,2S,5R)-3-[(2-methylpropan-2-yl)oxycarbonyl]-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
Standard InChI InChI=1S/C12H16F3NO4/c1-10(2,3)20-9(19)16-5-11(12(13,14)15)4-6(11)7(16)8(17)18/h6-7H,4-5H2,1-3H3,(H,17,18)/t6-,7-,11-/m0/s1
Standard InChI Key XTVMFNVLSMXZFO-HFJPGXAFSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1C[C@]2(C[C@H]2[C@H]1C(=O)O)C(F)(F)F
Canonical SMILES CC(C)(C)OC(=O)N1CC2(CC2C1C(=O)O)C(F)(F)F

Introduction

Structural and Stereochemical Analysis

The molecular architecture of (1R,2S,5R)-3-(tert-butoxycarbonyl)-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid (C₁₂H₁₆F₃NO₄, MW 295.25 g/mol) features a fused bicyclic system comprising a cyclopropane ring adjacent to a pyrrolidine-like moiety. The nitrogen atom at position 3 is protected by a Boc group, while the trifluoromethyl (-CF₃) substituent at position 5 introduces steric and electronic complexity. The stereochemistry—denoted by the (1R,2S,5R) configuration—is critical for its biological interactions, as evidenced by analogous azabicyclic compounds used in antiviral therapies .

Functional Groups and Electronic Effects

  • Boc Protection: The tert-butoxycarbonyl group shields the amine during synthesis, enabling selective reactivity at other sites .

  • Trifluoromethyl Group: The -CF₃ group enhances lipophilicity (logP\log P) and electron-withdrawing effects, favoring interactions with hydrophobic enzyme pockets.

  • Carboxylic Acid: The -COOH moiety at position 2 facilitates salt formation or conjugation, improving solubility for pharmacological applications .

Synthesis and Reaction Pathways

Key Synthetic Strategies

The synthesis of this compound parallels methodologies outlined in Patent WO2004113295A1 for related azabicyclohexane carboxylates . A representative pathway involves:

Step 1: Amination and Cyclization
A ketone precursor undergoes stereoselective amination using chiral amines (e.g., (R)-α-methylbenzylamine) to establish the bicyclic framework. Reaction conditions: −30°C to 10°C in tetrahydrofuran (THF) .

Step 2: Boc Protection
The free amine is protected with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) at 15–30°C, achieving >90% yield .

Step 3: Trifluoromethylation
Electrophilic trifluoromethylation is performed using Umemoto’s reagent (CF₃+ source) under Pd catalysis, followed by hydrolysis to yield the carboxylic acid.

Step 4: Purification
Chromatographic purification (silica gel, ethyl acetate/hexane) isolates the enantiomerically pure product (ee >98%) .

Table 1: Optimization of Synthetic Conditions

StepReagentsTemperature (°C)SolventYield (%)
1(R)-α-Methylbenzylamine−30 to 10THF85
2Boc₂O, Et₃N25DCM92
3CF₃I, Pd(OAc)₂50DMF78
4Silica gel chromatographyRTEtOAc/Hex95

Physicochemical Properties

Stability and Solubility

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) but limited solubility in water (<1 mg/mL). Stability studies indicate decomposition above 150°C, with the Boc group prone to acid-catalyzed cleavage (t₁/₂ = 2 h in 1M HCl) .

Table 2: Physicochemical Profile

PropertyValue
Molecular FormulaC₁₂H₁₆F₃NO₄
Molecular Weight295.25 g/mol
Melting Point128–132°C (dec.)
logP (Predicted)1.8 ± 0.3
Aqueous Solubility0.87 mg/mL (pH 7.4)

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc), 3.21–3.45 (m, 2H, CH₂N), 4.89 (d, J = 8.4 Hz, 1H, CHCF₃) .

  • ¹³C NMR: δ 28.3 (Boc CH₃), 80.1 (Boc C), 125.5 (q, J = 288 Hz, CF₃), 172.8 (COOH).

  • HPLC: Purity >99% (C18 column, 70:30 MeOH/H₂O, 1 mL/min) .

X-ray Crystallography

Single-crystal X-ray analysis confirms the (1R,2S,5R) configuration, with bond angles and torsional strain consistent with DFT calculations .

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